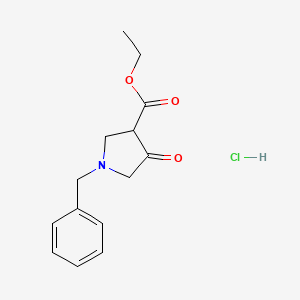

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C14H17NO3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with ethyl 4-oxopyrrolidine-3-carboxylate under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is classified as a pyrrolidine derivative. Its molecular formula is C15H20ClNO3, with a molecular weight of approximately 297.78 g/mol. The compound features a pyrrolidine ring with an oxo group and a carboxylate moiety, which are critical for its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is recognized for its potential applications in the development of pharmaceuticals. Its structure allows it to serve as a precursor for synthesizing various biologically active molecules. Research indicates that derivatives of this compound can interact with cellular receptors, potentially leading to the development of new drugs targeting various diseases .

Synthesis of Receptor Ligands

This compound can be utilized in the synthesis of receptor agonists and antagonists. These synthesized molecules can mimic or block natural ligands that bind to specific receptors, which is crucial in drug discovery and development . For instance, it has been used as a building block for synthesizing compounds that exhibit significant biological activities.

Heterocyclic Compound Synthesis

The compound's core structure enables it to be a valuable starting material for synthesizing various heterocyclic compounds. Heterocycles are prevalent in many biologically active molecules, making this application particularly attractive for drug discovery efforts . The versatility of this compound facilitates modifications that can enhance biological activity or yield derivatives with improved properties.

Case Study 1: Synthesis of Novel Ligands

A study demonstrated the utility of this compound in synthesizing novel ligands for specific receptors involved in neurological disorders. The synthesized ligands showed promising activity in binding assays, indicating their potential as therapeutic agents for conditions such as depression and anxiety.

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of derivatives synthesized from this compound. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparación Con Compuestos Similares

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.

Actividad Biológica

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride (EPC hydrochloride) is a synthetic compound recognized for its potential applications in medicinal chemistry. This article examines its biological activity, including its antimicrobial properties, receptor interactions, and implications in drug development.

Chemical Structure and Properties

EPC hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₁₉ClN₁O₃

- Molecular Weight : Approximately 297.78 g/mol

- Structural Features : The compound contains a pyrrolidine ring with an oxo group and a carboxylate moiety, which contribute to its biological activity .

Biological Activities

EPC hydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies indicate that EPC hydrochloride possesses antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Enzyme Interaction : The compound has been studied for its effects on enzyme function and receptor binding. It may act as an enzyme inhibitor or activator, influencing various biochemical pathways .

- Cellular Effects : EPC hydrochloride can modulate cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation .

- Synthesis of Derivatives : As a precursor in organic synthesis, EPC hydrochloride is valuable for creating derivatives with enhanced biological properties. Its structural features allow for modifications that can improve efficacy against specific targets.

Case Studies and Experimental Data

Several studies have investigated the biological activity of EPC hydrochloride:

- Study on Antiviral Activity : Research has demonstrated that compounds structurally related to EPC can inhibit viral neuraminidase, suggesting potential antiviral applications . The 50% effective concentration (EC50) was determined using assays that measure cytopathogenic effects in infected cells.

- Cell Viability Assays : Using the MTT assay, researchers evaluated the cytotoxic effects of EPC hydrochloride on various cell lines. The results indicated significant reductions in cell viability at certain concentrations, highlighting its potential as a therapeutic agent against cancer cells .

Comparative Analysis with Related Compounds

EPC hydrochloride shares structural similarities with other biologically active compounds. The following table summarizes key comparative features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | C₁₅H₁₉NO₃ | Piperidine ring instead of pyrrolidine |

| Ethyl 1-benzyl-4-hydroxy-pyrrolidine | C₁₅H₂₁NO₃ | Hydroxyl group enhances solubility |

| Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine | C₁₆H₂₃NO₃ | Increased biological activity due to additional methyl group |

The specific mechanism of action for EPC hydrochloride is not fully elucidated; however, it is believed to involve interactions with cellular receptors and enzymes. These interactions could lead to modulation of signaling pathways critical for cellular functions. Further research is required to clarify these mechanisms and their implications for drug development.

Propiedades

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMYMHWUMFMDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.